Bis(3-methyl-2-thienyl)methanone

Description

BenchChem offers high-quality Bis(3-methyl-2-thienyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-methyl-2-thienyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISSTVAZSIYAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=C(C=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358527 |

Source

|

| Record name | bis(3-methyl-2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30717-55-6 |

Source

|

| Record name | Bisthiophenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030717556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(3-methyl-2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISTHIOPHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VRR6F98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(3-methyl-2-thienyl)methanone

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(3-methyl-2-thienyl)methanone, a key reference standard in the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the anticonvulsant drug Tiagabine, a thorough understanding of this compound's characteristics is essential for quality control and regulatory compliance. This document details its synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction and Significance

Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetrical diaryl ketone characterized by two 3-methyl-2-thienyl moieties linked by a carbonyl group. Its primary significance in the scientific community stems from its classification as a "keto analog" impurity of Tiagabine[1]. Tiagabine is a potent selective GABA (gamma-aminobutyric acid) reuptake inhibitor used in the management of epilepsy. The stringent regulatory requirements for pharmaceutical active ingredients (APIs) necessitate the identification, characterization, and control of any impurities. Therefore, the availability of pure Bis(3-methyl-2-thienyl)methanone as a reference standard is crucial for the development of analytical methods to monitor the quality of Tiagabine.

This guide aims to consolidate the available scientific knowledge on Bis(3-methyl-2-thienyl)methanone, providing a foundational resource for its synthesis, analysis, and handling.

Molecular Structure and Physicochemical Properties

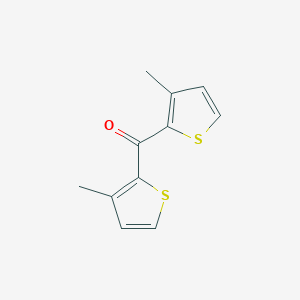

The structural formula of Bis(3-methyl-2-thienyl)methanone reveals a central carbonyl group bonded to the C2 position of two separate 3-methylthiophene rings. This structure imparts a degree of rigidity and specific electronic properties to the molecule.

Caption: Chemical structure of Bis(3-methyl-2-thienyl)methanone.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 30717-55-6 | [2][3] |

| Molecular Formula | C₁₁H₁₀OS₂ | [2] |

| Molecular Weight | 222.33 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Boiling Point | 297.3 °C at 760 mmHg | [4] |

| Density | 1.241 g/cm³ | [4] |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and acetone. | Inferred |

Synthesis and Formation

Bis(3-methyl-2-thienyl)methanone is not typically synthesized as a primary target but rather as a reference material. Its formation as an impurity in the synthesis of Tiagabine suggests a likely synthetic pathway. The synthesis of Tiagabine often commences from 3-methyl-2-thiophenecarboxaldehyde or a related 2-substituted-3-methylthiophene derivative.

A plausible and direct laboratory synthesis would involve the Friedel-Crafts acylation of 3-methylthiophene.

Caption: Proposed synthesis workflow for Bis(3-methyl-2-thienyl)methanone.

Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of 3-methylthiophene (2.0 equivalents) in an inert solvent such as dichloromethane under a nitrogen atmosphere, a Lewis acid catalyst like aluminum chloride (AlCl₃, ~1.1 equivalents) is added portion-wise at 0 °C.

-

Acylation: A solution of an acylating agent such as phosgene or a safer equivalent like triphosgene (0.5 equivalents) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Bis(3-methyl-2-thienyl)methanone.

Spectroscopic Characterization

While a publicly available, fully detailed Certificate of Analysis with complete spectral data is not readily accessible, the expected spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | Doublet | 2H | H-5 | The proton at the 5-position of the thiophene ring is adjacent to the sulfur atom and would be deshielded. It would be coupled to the H-4 proton. |

| ~6.9-7.1 | Doublet | 2H | H-4 | The proton at the 4-position would be coupled to the H-5 proton. Based on data for 3-methylthiophene, this proton is expected to be more shielded than H-5[1]. |

| ~2.3-2.5 | Singlet | 6H | -CH₃ | The six protons of the two equivalent methyl groups would appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the number of unique carbon atoms in the symmetrical structure.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180-185 | C=O | The carbonyl carbon of a diaryl ketone typically appears in this downfield region[5][6]. |

| ~140-145 | C-2 | The carbon atom of the thiophene ring attached to the carbonyl group. |

| ~135-140 | C-3 | The carbon atom of the thiophene ring bearing the methyl group. |

| ~130-135 | C-5 | The CH carbon at the 5-position of the thiophene ring. |

| ~125-130 | C-4 | The CH carbon at the 4-position of the thiophene ring. |

| ~15-20 | -CH₃ | The methyl group carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch, a characteristic feature of ketones.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| ~1630-1650 | Strong | C=O stretch (ketone)[7] |

| ~1500-1400 | Medium-Strong | Thiophene ring C=C stretching |

| Below 1400 | Various | Fingerprint region (C-H bending, C-S stretching) |

The conjugation of the carbonyl group with the two aromatic thiophene rings is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹)[5][7].

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, Bis(3-methyl-2-thienyl)methanone is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group.

-

Molecular Ion (M⁺): m/z = 222

-

Key Fragmentation Pathways:

-

Loss of a 3-methyl-2-thienyl radical to form the 3-methyl-2-thenoyl cation (m/z = 125). This is expected to be a major fragment.

-

Loss of a methyl radical from the molecular ion (m/z = 207).

-

Further fragmentation of the thiophene rings.

-

Chemical Reactivity and Stability

The chemical reactivity of Bis(3-methyl-2-thienyl)methanone is primarily governed by the carbonyl group and the electron-rich thiophene rings.

-

Carbonyl Group Reactivity: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol (bis(3-methyl-2-thienyl)methanol) using reducing agents like sodium borohydride (NaBH₄). It can also react with Grignard reagents and other nucleophiles at the carbonyl carbon.

-

Thiophene Ring Reactivity: The thiophene rings are susceptible to electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the 5-position.

-

Photochemical Reactivity: Diaryl ketones, including those with thienyl groups, are known to be photochemically active. Upon irradiation, they can undergo [2+2] cycloaddition reactions with olefins[8][9].

-

Stability: The compound is expected to be stable under normal laboratory conditions, although prolonged exposure to light and strong oxidizing agents should be avoided. For long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Applications in Pharmaceutical Analysis

The principal application of Bis(3-methyl-2-thienyl)methanone is as a qualified reference standard for the analysis of Tiagabine. Its uses include:

-

Method Development and Validation: It is essential for developing and validating chromatographic methods (e.g., HPLC, GC) to separate Tiagabine from its impurities.

-

Impurity Profiling: Used to identify and quantify the presence of this specific impurity in batches of Tiagabine API and formulated drug products.

-

Quality Control: Serves as a benchmark in routine quality control testing to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies like the FDA and EMA.

Conclusion

Bis(3-methyl-2-thienyl)methanone, while primarily known as a pharmaceutical impurity, possesses a rich chemistry that is of interest to synthetic and analytical chemists. A thorough understanding of its synthesis, properties, and spectroscopic characteristics, as outlined in this guide, is fundamental for ensuring the quality and safety of Tiagabine, a vital antiepileptic medication. The predictive data and proposed experimental protocols herein provide a solid foundation for researchers working with this compound.

References

- 1. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Bis(3-methyl-2-thienyl)methanone

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, multi-technique approach to the structural elucidation of bis(3-methyl-2-thienyl)methanone, a key thiophene derivative. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each analytical step, ensuring a comprehensive and authoritative understanding of the molecule's architecture.

Introduction: The Imperative for Unambiguous Identification

Bis(3-methyl-2-thienyl)methanone (CAS 30717-55-6) is a symmetrical ketone built upon a thiophene framework.[1][2][3][4] Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Bis(3-methyl-2-thienyl)methanone, for instance, is a known impurity of Tiagabine, a GABA uptake inhibitor used as an anticonvulsant agent.[2] Accurate structural confirmation of such molecules is therefore not an academic exercise, but a critical requirement for regulatory approval, understanding structure-activity relationships (SAR), and guaranteeing the synthesis of the correct isomer.

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and validated picture of a molecule's atomic arrangement.[5][6][7][8] This guide will demonstrate how a logical, stepwise application of modern spectroscopic methods can move from a simple molecular formula to a definitive 3D structural assignment.

Foundational Analysis: Molecular Formula and Functional Groups

The first stage in any structural elucidation is to determine the molecular formula and identify the primary functional groups present.[5] This provides the fundamental building blocks and constraints for assembling the final structure.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the definitive technique for determining the elemental composition of an unknown compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula. For thiophene compounds, soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) are often effective.[9]

Expected Data: For bis(3-methyl-2-thienyl)methanone, the molecular formula is C₁₁H₁₀OS₂.[1][2][4] The exact mass can be calculated and compared against the experimental value obtained from HRMS.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀OS₂ |

| Calculated Exact Mass | 222.0173 |

| Observed [M+H]⁺ | ~223.0251 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an APCI or Electrospray Ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive

-

Mass Range: 50-500 m/z

-

Resolution: >60,000

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺˙) or the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured exact mass. The result must be consistent with the proposed formula, C₁₁H₁₀OS₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Choice: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups.[10] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For bis(3-methyl-2-thienyl)methanone, the most critical vibration is that of the carbonyl (C=O) group of the ketone.

Data Interpretation: The key diagnostic peak is the strong C=O stretch. Because the carbonyl group is conjugated with the two aromatic thiophene rings, its stretching frequency will be lower than that of a simple aliphatic ketone (~1715 cm⁻¹).[11] This conjugation delocalizes the pi-electron density, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber.[12][13]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1660 - 1690 | Strong |

| C-H Stretch (Aromatic/Thienyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=C Stretch (Thienyl Ring) | 1400 - 1600 | Medium |

| C-S Stretch (Thienyl Ring) | 600 - 800 | Medium-Weak |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorbances.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the strong carbonyl peak in the 1660-1690 cm⁻¹ region, confirming the presence of a conjugated ketone.[12][14]

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula and IR identifies the ketone, NMR spectroscopy provides the definitive connectivity map, revealing how the atoms are pieced together.[6][10] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to solve the structure.

¹H NMR Spectroscopy: Mapping the Protons

Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃): The molecule is symmetrical, so we expect only three distinct signals: two for the aromatic protons on the thiophene ring and one for the methyl group protons.

-

Thiophene Protons (H-4, H-5): The two protons on each thiophene ring are coupled to each other, forming a simple AX spin system. They will appear as two doublets. The proton at the 5-position (H-5) is expected to be further downfield than the proton at the 4-position (H-4) due to its proximity to the sulfur atom and the deshielding effect of the carbonyl group.

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a single sharp singlet, as they have no adjacent protons to couple with. Protons on carbons adjacent to a carbonyl group (alpha-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[15]

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

| H-5 | 7.4 - 7.6 | Doublet (d) | 2H |

| H-4 | 6.9 - 7.1 | Doublet (d) | 2H |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Choice: ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[16] Due to the molecule's symmetry, we expect to see only 6 distinct carbon signals out of the 11 total carbons.

Predicted ¹³C NMR Data (in CDCl₃):

-

Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is highly deshielded and appears far downfield, typically in the 190-220 ppm range.[11][15]

-

Thiophene Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon atom directly attached to the carbonyl (C-2) will be the most downfield of the ring carbons.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically upfield around 15-25 ppm.

| Carbon | Predicted δ (ppm) |

| C=O | 180 - 190 |

| C-2 | 140 - 145 |

| C-3 | 135 - 140 |

| C-5 | 130 - 135 |

| C-4 | 125 - 130 |

| -CH₃ | 15 - 20 |

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire the proton spectrum with standard parameters (e.g., 30° pulse, 2-second relaxation delay).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hundred scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.

2D NMR: Confirming Connectivity

Causality of Choice: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule like this, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons.

Workflow for Structural Confirmation: The following workflow demonstrates how multiple spectroscopic techniques converge to provide a single, validated structure.

Caption: Workflow for the integrated structural elucidation of bis(3-methyl-2-thienyl)methanone.

Key HMBC Correlations for Structure Proof: The HMBC spectrum provides the final, irrefutable proof of the substitution pattern. The following key correlations would be expected:

-

Methyl Protons to Carbons: The protons of the methyl group (-CH₃) should show correlations to the carbon they are attached to (C-3) and the adjacent carbon in the ring (C-2). This confirms the methyl group is at the 3-position.

-

H-4 to Carbons: The proton at the 4-position should show correlations to C-2, C-3, and C-5.

-

H-5 to Carbons: The proton at the 5-position should show correlations to C-3 and C-4.

-

Crucial Ring-to-Carbonyl Link: Critically, the protons on the thiophene ring, particularly H-4 and H-5, should show a correlation to the downfield carbonyl carbon (C=O). This unequivocally proves that the carbonyl group is attached to the C-2 position of the thiophene rings.

Caption: Diagram showing key 2- and 3-bond HMBC correlations that confirm the structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of bis(3-methyl-2-thienyl)methanone is achieved through a systematic and hierarchical analytical approach. HRMS establishes the exact molecular formula of C₁₁H₁₀OS₂. FTIR spectroscopy confirms the presence of a conjugated ketone functional group. 1D NMR (¹H and ¹³C) reveals the number and type of proton and carbon environments, strongly suggesting a symmetrical structure. Finally, 2D NMR, specifically the HMBC experiment, provides the definitive evidence for the connectivity, confirming the 3-methyl substitution and the 2-position linkage of the carbonyl bridge. Each piece of data is self-consistent and corroborates the others, leading to the unambiguous assignment of the structure. This rigorous, multi-technique validation is essential for all fields of chemical science, from drug development to materials engineering.

References

- 1. Bis(3-methylthien-2-yl)methanone | LGC Standards [lgcstandards.com]

- 2. Page loading... [guidechem.com]

- 3. 30717-55-6 | Bis(3-methyl-2-thienyl)methanone | Tetrahedron [thsci.com]

- 4. usbio.net [usbio.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 15. Ketones | OpenOChem Learn [learn.openochem.org]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of Bis(3-methyl-2-thienyl)methanone

Introduction

Bis(3-methyl-2-thienyl)methanone is a key organic compound, notable both as a building block in organic synthesis and as a known impurity in the pharmaceutical agent Tiagabine, a GABA uptake inhibitor.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in medicinal chemistry, quality control, and materials science to ensure purity, verify structure, and understand its electronic properties. This guide provides a comprehensive analysis of the spectroscopic data for Bis(3-methyl-2-thienyl)methanone, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete set of publicly available experimental spectra, this guide leverages high-quality predicted data, interpreted and validated against the known spectral characteristics of its constituent functional groups and closely related analogue compounds.

Molecular Structure and Key Features

Bis(3-methyl-2-thienyl)methanone possesses a symmetrical diaryl ketone structure, with the carbonyl group bridging two 3-methylthiophene rings at their 2-positions. This structure dictates the key features observed in its spectra.

Figure 1: Molecular structure of Bis(3-methyl-2-thienyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Bis(3-methyl-2-thienyl)methanone, both ¹H and ¹³C NMR provide definitive information about its symmetrical structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis is performed on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.

-

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Figure 2: Generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Due to the molecule's symmetry, the two 3-methylthiophene rings are chemically equivalent, simplifying the ¹H NMR spectrum. We expect to see signals for the two aromatic protons on each ring and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(3-methyl-2-thienyl)methanone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.5 | d | 2H |

| H-4 | ~7.0 | d | 2H |

| -CH₃ | ~2.5 | s | 6H |

Interpretation:

-

Aromatic Protons (H-4 and H-5): The thiophene ring protons appear as two distinct signals in the aromatic region. The proton at the 5-position (H-5) is expected to be deshielded and appear at a higher chemical shift (downfield) compared to the proton at the 4-position (H-4). This is due to the electron-withdrawing effect of the adjacent sulfur atom and the carbonyl group. Both signals are predicted to be doublets due to coupling with each other.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a single, sharp singlet at approximately 2.5 ppm. The chemical shift is in the typical range for a methyl group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

For comparison, the aromatic protons of 3-methylthiophene appear at approximately 7.17 ppm (H-2), 6.87 ppm (H-4), and 6.86 ppm (H-5), with the methyl protons at around 2.25 ppm.[2] The downfield shift of the thiophene protons in Bis(3-methyl-2-thienyl)methanone is consistent with the strong deshielding effect of the carbonyl group at the 2-position.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. We expect to see six distinct signals corresponding to the five unique carbon environments in the thiophene rings and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(3-methyl-2-thienyl)methanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~140 |

| C-3 | ~142 |

| C-4 | ~128 |

| C-5 | ~133 |

| -CH₃ | ~16 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a very low field, around 185 ppm. This is a characteristic chemical shift for a diaryl ketone.

-

Aromatic Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring are expected to resonate in the aromatic region (120-150 ppm). The carbons directly attached to the carbonyl group (C-2) and the methyl group (C-3) will have distinct chemical shifts from the protonated carbons (C-4 and C-5).

-

Methyl Carbon (-CH₃): The methyl carbon will appear at a high field (upfield), around 16 ppm, which is typical for an alkyl carbon attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer.

-

A background spectrum (of air or the KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Predicted IR Data and Interpretation

Table 3: Predicted Key IR Absorption Bands for Bis(3-methyl-2-thienyl)methanone

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic, -CH₃) | Medium |

| ~1630-1650 | C=O stretch (diaryl ketone) | Strong |

| ~1500-1400 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1200-1300 | C-CO-C stretch | Strong |

| ~850-700 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum of Bis(3-methyl-2-thienyl)methanone is the strong absorption band for the carbonyl (C=O) stretch, expected in the range of 1630-1650 cm⁻¹. The conjugation of the carbonyl group with the two aromatic thiophene rings lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the thiophene rings will give rise to several absorptions in the 1500-1400 cm⁻¹ region.

-

C-CO-C Stretch: A strong band corresponding to the stretching of the C-CO-C framework is also expected, typically in the 1200-1300 cm⁻¹ range for aromatic ketones.

-

Aromatic C-H Bends: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be due to the out-of-plane bending of the C-H bonds on the thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a common technique for relatively small, volatile organic molecules and often leads to extensive fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., quadrupole, time-of-flight) according to their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 3: Generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Table 4: Predicted Key Ions in the Mass Spectrum of Bis(3-methyl-2-thienyl)methanone

| m/z | Ion |

| 222 | [M]⁺˙ (Molecular Ion) |

| 125 | [M - C₅H₅S]⁺ (Loss of a 3-methyl-2-thienyl radical) |

| 97 | [C₅H₅S]⁺ (3-methyl-2-thienyl cation) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound, which is 222.33 g/mol .[1] This peak confirms the molecular formula C₁₁H₁₀OS₂.

-

Major Fragmentation Pathways: Under electron impact ionization, the most likely fragmentation pathway involves the cleavage of the bond between the carbonyl group and one of the thiophene rings. This would result in the formation of a 3-methyl-2-thienoyl cation ([C₆H₅OS]⁺) at m/z 125 and a 3-methyl-2-thienyl radical. Another prominent fragment would be the 3-methyl-2-thienyl cation ([C₅H₅S]⁺) at m/z 97. The relative intensities of these fragment ions provide a characteristic fingerprint for the molecule.

Conclusion

The spectroscopic data of Bis(3-methyl-2-thienyl)methanone, as elucidated through predictive methods and validated by comparison with known spectral characteristics of related compounds, provides a comprehensive and reliable means of its identification and characterization. The ¹H and ¹³C NMR spectra confirm the symmetrical diaryl ketone structure, while the IR spectrum clearly indicates the presence of the conjugated carbonyl group and the thiophene rings. Mass spectrometry corroborates the molecular weight and provides a predictable fragmentation pattern. This guide serves as a valuable resource for researchers and scientists in the fields of drug development, quality control, and organic synthesis, enabling the confident analysis of this important chemical entity.

References

Sources

"Bis(3-methyl-2-thienyl)methanone" NMR analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Bis(3-methyl-2-thienyl)methanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Aimed at researchers, chemists, and drug development professionals, this document details the complete workflow from sample preparation to the advanced interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By explaining the causality behind experimental choices and analytical steps, this guide serves as an authoritative resource for the unambiguous characterization of this and structurally related thiophene-based compounds.

Introduction: The Need for Precise Structural Verification

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methylthiophene moieties linked by a carbonyl group. It is recognized as a significant impurity in the synthesis of Tiagabine, a potent GABA uptake inhibitor used as an anticonvulsant agent.[1] In pharmaceutical development and quality control, the unambiguous identification and characterization of such impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide demonstrates how a systematic NMR approach, combining 1D and 2D experiments, can provide irrefutable proof of the structure of bis(3-methyl-2-thienyl)methanone.

Molecular Structure and Spectroscopic Predictions

The structure of bis(3-methyl-2-thienyl)methanone possesses a C₂ axis of symmetry through the carbonyl carbon. This symmetry dictates that both (3-methyl-2-thienyl) groups are chemically equivalent. Consequently, the NMR spectra are simplified, expecting only one set of signals for the methyl group and the thiophene ring protons and carbons, plus a single signal for the carbonyl carbon.

A priori analysis suggests the following expected signals:

-

¹H NMR: Three distinct signals. Two doublets corresponding to the coupled protons on the thiophene ring and one singlet for the methyl group protons.

-

¹³C NMR: Six distinct signals. One for the carbonyl carbon, four for the inequivalent carbons of the thiophene ring, and one for the methyl carbon.

Caption: Numbering scheme for bis(3-methyl-2-thienyl)methanone.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation Protocol

This protocol is designed to yield high-quality, reproducible NMR spectra.[3][4]

-

Material: Weigh 10-15 mg of bis(3-methyl-2-thienyl)methanone.[5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. The solvent should contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[4]

-

Volume Check: Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm (approx. 0.55-0.65 mL).[3][6]

-

Capping & Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

A logical sequence of experiments ensures comprehensive data collection for structural confirmation.

Caption: Key HMBC correlations confirming the molecular framework.

Key Expected HMBC Correlations:

-

From Methyl Protons (H-Me):

-

Strong correlation to C3 (²JCH).

-

Correlations to C2 and C4 (³JCH). This definitively places the methyl group at the C3 position.

-

-

From H4 Proton:

-

Correlations to C5 and C3 (²JCH).

-

Correlation to C2 (³JCH). This connects the thiophene ring to the carbonyl group.

-

-

From H5 Proton:

-

Correlation to C4 (²JCH).

-

Correlation to C3 (³JCH).

-

A potential weak correlation to the carbonyl carbon (C=O) (⁴JCH), which would provide ultimate confirmation of the entire structure.

-

Consolidated Spectral Data Summary

The following table summarizes the predicted assignments for bis(3-methyl-2-thienyl)methanone in CDCl₃.

| Atom # | Type | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | 2D Correlations |

| ¹H NMR | ||||||

| H5 | Ar-H | 7.4 - 7.6 | Doublet (d) | ³J = 5-6 | 2H | COSY: H4; HSQC: C5; HMBC: C3, C4, C=O (weak) |

| H4 | Ar-H | 7.0 - 7.2 | Doublet (d) | ³J = 5-6 | 2H | COSY: H5; HSQC: C4; HMBC: C2, C3, C5 |

| H-Me | -CH₃ | 2.3 - 2.5 | Singlet (s) | - | 6H | HSQC: C-Me; HMBC: C2, C3, C4 |

| ¹³C NMR | ||||||

| C=O | Ketone | 180 - 185 | Singlet | - | - | HMBC from H5 (weak) |

| C2 | Ar-C | 140 - 145 | Singlet | - | - | HMBC from H-Me, H4 |

| C3 | Ar-C | 138 - 142 | Singlet | - | - | HMBC from H-Me, H4, H5 |

| C5 | Ar-CH | 130 - 135 | Singlet | - | - | HSQC to H5; HMBC from H4 |

| C4 | Ar-CH | 125 - 130 | Singlet | - | - | HSQC to H4; HMBC from H-Me, H5 |

| C-Me | -CH₃ | 15 - 20 | Singlet | - | - | HSQC to H-Me |

Conclusion

The structural characterization of bis(3-methyl-2-thienyl)methanone can be achieved with high confidence through a systematic and multi-faceted NMR analysis. The predictable symmetry of the molecule simplifies the 1D spectra, while a combination of 2D correlation experiments (COSY, HSQC, and HMBC) provides a self-validating system for unambiguous assignment of every proton and carbon signal. This rigorous approach, grounded in established spectroscopic principles, is essential for the definitive identification required in regulated environments such as pharmaceutical research and development.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. usbio.net [usbio.net]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scribd.com [scribd.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. benchchem.com [benchchem.com]

Mass Spectrometry of Bis(3-methyl-2-thienyl)methanone: A Technical Guide

Introduction

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methyl-2-thienyl substituents attached to a central carbonyl group. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its analytical profile is crucial for its identification, characterization, and quality control. Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. This in-depth technical guide will explore the anticipated mass spectrometric behavior of bis(3-methyl-2-thienyl)methanone, focusing on the ionization process and the key fragmentation pathways that are critical for its structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their workflows.

Experimental Considerations: Ionization and Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a relatively volatile and thermally stable molecule like bis(3-methyl-2-thienyl)methanone, Electron Ionization (EI) is a highly suitable and commonly employed method.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) for separation from a mixture.

-

Ionization: A beam of high-energy electrons (typically 70 eV) bombards the sample molecules in the gas phase. This process dislodges an electron from the molecule, forming a positively charged molecular ion (M•+).[1]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The rationale behind using 70 eV for electron ionization is that it provides sufficient energy to cause reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Anticipated Mass Spectrum and Fragmentation Analysis

The mass spectrum of bis(3-methyl-2-thienyl)methanone is expected to exhibit a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage events. The structure of the molecule lends itself to specific fragmentation pathways, primarily driven by the presence of the ketone functional group and the thiophene rings.

Molecular Ion (M•+)

The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of bis(3-methyl-2-thienyl)methanone (C₁₁H₁₀OS₂), which is approximately 222.3 g/mol . The presence of two sulfur atoms will also result in characteristic isotopic peaks at M+1 and M+2, with the M+2 peak being more intense than for compounds containing only carbon, hydrogen, and oxygen, due to the natural abundance of the ³⁴S isotope.

Key Fragmentation Pathways

The primary fragmentation of ketones under electron ionization is alpha-cleavage , which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[2][3][4] In the case of bis(3-methyl-2-thienyl)methanone, this will lead to the formation of a stable acylium ion.

Diagram: Proposed Fragmentation Pathway of Bis(3-methyl-2-thienyl)methanone

Caption: Proposed primary fragmentation pathway for bis(3-methyl-2-thienyl)methanone under electron ionization.

1. Alpha-Cleavage:

The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl group and one of the thiophene rings. This results in the formation of a resonance-stabilized 3-methyl-2-thienoyl cation (m/z 125) and a 3-methyl-2-thienyl radical.[3][5] The acylium ion is expected to be a prominent peak, potentially the base peak, in the spectrum due to its stability.

2. Loss of Carbon Monoxide (CO):

The 3-methyl-2-thienoyl cation (m/z 125) can undergo further fragmentation by losing a neutral carbon monoxide molecule. This would result in the formation of a 3-methyl-2-thienyl cation (m/z 97).

3. Thiophene Ring Fragmentation:

The thiophene ring itself can undergo fragmentation, although these pathways are generally less favored than alpha-cleavage. The mass spectrum of thiophene shows characteristic fragments that may also appear at lower m/z values in the spectrum of bis(3-methyl-2-thienyl)methanone.[6][7]

Summary of Expected Key Ions

| m/z | Proposed Fragment Ion | Description |

| 222 | [C₁₁H₁₀OS₂]•+ | Molecular Ion (M•+) |

| 125 | [C₆H₅OS]+ | 3-Methyl-2-thienoyl cation (Result of α-cleavage) |

| 97 | [C₅H₅S]+ | 3-Methyl-2-thienyl cation (Loss of CO from m/z 125) |

It is important to note that other minor fragmentation pathways may occur, leading to a more complex spectrum. However, the ions listed above are predicted to be the most significant and diagnostically useful for the identification of bis(3-methyl-2-thienyl)methanone.

Conclusion

The mass spectrometric analysis of bis(3-methyl-2-thienyl)methanone, particularly using electron ionization, is expected to yield a clear and interpretable fragmentation pattern. The dominant fragmentation pathway is predicted to be alpha-cleavage, leading to the formation of a stable 3-methyl-2-thienoyl cation at m/z 125. The subsequent loss of carbon monoxide to form the 3-methyl-2-thienyl cation at m/z 97 would further support the structural assignment. This technical guide provides a foundational understanding of the expected mass spectrometric behavior of bis(3-methyl-2-thienyl)methanone, offering a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

References

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

MDPI. (n.d.). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. [Link]

-

Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. [Link]

-

McLafferty, F. W., & Fairweather, R. B. (1968). Metastable ion characteristics. VIII. Characterization of ion decomposition mechanism by metastable ion abundances. Journal of the American Chemical Society, 90(22), 5915–5922. [Link]

-

National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

NIST. (n.d.). Thiophene. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI.... [Link]

-

. (1981). The Mass Spectra of some Thiophene 2- and 3-carboxanylides. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. [Link]

-

Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Bis(3-methyl-2-thienyl)methanone

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of bis(3-methyl-2-thienyl)methanone. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and quality control.

Introduction: The Significance of Vibrational Spectroscopy for Bis(3-methyl-2-thienyl)methanone

Bis(3-methyl-2-thienyl)methanone, with the chemical formula C₁₁H₁₀OS₂ and a molecular weight of 222.33 g/mol , is a key heterocyclic ketone.[1][2][3] It is notably recognized as an impurity of Tiagabine, a potent GABA uptake inhibitor used as an anticonvulsant.[4] The structural integrity and purity of such compounds are paramount in pharmaceutical applications. Infrared (IR) spectroscopy offers a powerful, non-destructive analytical technique for the structural characterization of bis(3-methyl-2-thienyl)methanone.[5] By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a unique molecular fingerprint, enabling unambiguous identification and assessment of its chemical environment.[6]

This guide will delve into the theoretical underpinnings of the IR spectrum of bis(3-methyl-2-thienyl)methanone, provide detailed experimental protocols for sample analysis, and offer insights into the interpretation of the resulting spectral data.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of bis(3-methyl-2-thienyl)methanone is a superposition of the vibrational modes of its fundamental structural components: the two 3-methyl-2-thienyl rings and the central carbonyl (C=O) group. Understanding the characteristic absorption frequencies of these moieties is crucial for accurate spectral interpretation.

The Carbonyl Group (C=O) Stretching Vibration

The most prominent and diagnostic feature in the IR spectrum of a ketone is the strong absorption band arising from the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[7] However, in bis(3-methyl-2-thienyl)methanone, the carbonyl group is conjugated with the two aromatic thiophene rings. This conjugation leads to a delocalization of π-electrons, which slightly weakens the C=O double bond and, consequently, lowers its vibrational frequency.[8] Therefore, the C=O stretching frequency for bis(3-methyl-2-thienyl)methanone is expected to be in the range of 1685-1666 cm⁻¹ .[7] This intense and sharp absorption is a key identifier for the ketone functionality within the molecule.

Vibrational Modes of the 3-Methyl-2-thienyl Rings

The substituted thiophene rings contribute a series of characteristic bands to the IR spectrum. These can be categorized as follows:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene rings typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3120-3050 cm⁻¹ .[9]

-

Thiophene Ring Stretching (C=C and C-C): The stretching vibrations of the carbon-carbon bonds within the aromatic thiophene rings give rise to a series of bands in the region of 1650-1430 cm⁻¹ .[10] The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

-

Methyl Group (CH₃) Vibrations: The methyl groups attached to the thiophene rings will exhibit characteristic C-H stretching and bending vibrations.

-

Asymmetric and Symmetric C-H Stretching: These will appear in the 2950-2850 cm⁻¹ region.

-

Asymmetric and Symmetric C-H Bending: These vibrations are expected in the 1460 cm⁻¹ and 1375 cm⁻¹ regions, respectively.

-

-

In-Plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds of the thiophene rings are typically found in the 1250-1050 cm⁻¹ range.[9]

-

Out-of-Plane C-H Bending: These vibrations are highly characteristic of the substitution pattern on the aromatic ring and appear in the fingerprint region, generally between 900-650 cm⁻¹ .[9] The specific pattern of these bands can provide valuable structural information.

-

C-S Stretching: The stretching of the carbon-sulfur bond within the thiophene ring can be observed in the region of 840-600 cm⁻¹ .[11]

The following diagram illustrates the relationship between the functional groups of bis(3-methyl-2-thienyl)methanone and their expected IR absorption regions.

Caption: Correlation of functional groups in bis(3-methyl-2-thienyl)methanone with their expected IR absorption regions.

Experimental Protocols: Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. Bis(3-methyl-2-thienyl)methanone is a solid at room temperature, and several techniques are suitable for its analysis.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is often the preferred method for solid samples due to its simplicity, speed, and minimal sample preparation.[12]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the powdered bis(3-methyl-2-thienyl)methanone sample directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[13]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of bis(3-methyl-2-thienyl)methanone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[14] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

Methodology:

-

Sample Dissolution: Dissolve a small amount (approx. 50 mg) of bis(3-methyl-2-thienyl)methanone in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Film Casting: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectrum Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

The following diagram outlines the general workflow for acquiring an FTIR spectrum of a solid sample.

Caption: General experimental workflow for FTIR analysis of a solid sample like bis(3-methyl-2-thienyl)methanone.

Data Interpretation: A Detailed Analysis of the Spectrum

A hypothetical, yet representative, summary of the expected IR absorption bands for bis(3-methyl-2-thienyl)methanone is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3120 - 3050 | Medium | C-H Stretching | Aromatic (Thiophene) |

| 2950 - 2850 | Medium | C-H Stretching | Aliphatic (Methyl) |

| 1685 - 1666 | Strong, Sharp | C=O Stretching | Ketone (Conjugated) |

| 1650 - 1430 | Medium to Weak | C=C & C-C Stretching | Thiophene Ring |

| ~1460 | Medium | Asymmetric C-H Bending | Methyl |

| ~1375 | Medium | Symmetric C-H Bending | Methyl |

| 1250 - 1050 | Variable | In-plane C-H Bending | Aromatic (Thiophene) |

| 900 - 650 | Medium to Strong | Out-of-plane C-H Bending | Aromatic (Thiophene) |

| 840 - 600 | Medium to Weak | C-S Stretching | Thiophene Ring |

Key Interpretive Insights:

-

The most crucial peak for initial identification is the strong, sharp carbonyl stretch between 1685-1666 cm⁻¹. Its position confirms the presence of a conjugated ketone.

-

The presence of bands just above 3000 cm⁻¹ alongside those just below confirms the existence of both aromatic and aliphatic C-H bonds, respectively.

-

The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), particularly the out-of-plane C-H bending modes, can be used for more detailed structural confirmation and to distinguish between isomers if necessary.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of bis(3-methyl-2-thienyl)methanone. By understanding the theoretical basis of its vibrational modes and employing proper experimental techniques, researchers can obtain high-quality spectra for unambiguous identification, purity assessment, and quality control. The characteristic strong carbonyl absorption, coupled with the distinct bands of the substituted thiophene rings, provides a robust and reliable spectral fingerprint for this important compound.

References

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. usbio.net [usbio.net]

- 3. Bis(3-methylthien-2-yl)methanone | LGC Standards [lgcstandards.com]

- 4. agilent.com [agilent.com]

- 5. The C=O Stretch [sites.science.oregonstate.edu]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. edinst.com [edinst.com]

- 13. jascoinc.com [jascoinc.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Synthesis of Bis(3-methyl-2-thienyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-methyl-2-thienyl)methanone is a significant chemical intermediate, notably identified as an impurity in the synthesis of the anticonvulsant agent Tiagabine.[1] A comprehensive understanding of its synthesis is crucial for process optimization, impurity profiling, and the development of novel therapeutics. This technical guide provides a detailed exploration of the primary synthetic routes to Bis(3-methyl-2-thienyl)methanone, grounded in fundamental principles of organic chemistry. We will delve into two robust methodologies: the Friedel-Crafts acylation of 3-methylthiophene and a Grignard reagent-based approach. This document offers not just procedural steps but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Bis(3-methyl-2-thienyl)methanone

The thiophene nucleus is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Bis(3-methyl-2-thienyl)methanone, with its symmetrical diaryl ketone structure, presents an interesting molecular architecture. Its primary relevance in the pharmaceutical industry is as a process-related impurity in the manufacturing of Tiagabine, a selective GABA reuptake inhibitor.[1] The effective control and synthesis of this and related compounds are paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API). Beyond its role as an impurity, the exploration of its synthesis opens avenues for the creation of novel thiophene-containing compounds with potential biological activities.

Methodology 1: Friedel-Crafts Acylation of 3-Methylthiophene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[2] This electrophilic aromatic substitution reaction is a direct and often efficient method for the synthesis of aryl ketones.

Mechanistic Insights

The synthesis of Bis(3-methyl-2-thienyl)methanone via Friedel-Crafts acylation involves the reaction of two equivalents of 3-methylthiophene with a suitable carbonyl source, such as phosgene (COCl₂) or its safer solid equivalent, triphosgene, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich 2-position of the 3-methylthiophene ring attacks the acylium ion. The methyl group at the 3-position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the adjacent C2 and C5 positions. Due to steric hindrance from the methyl group, substitution at the C2 position is generally favored.

-

Deprotonation: A weak base removes a proton from the intermediate carbocation, restoring aromaticity and yielding the final ketone product.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

-

3-Methylthiophene

-

Triphosgene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

-

Acylating Agent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride.

-

Substrate Addition: To the reaction mixture, add a solution of 3-methylthiophene (2.0 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Bis(3-methyl-2-thienyl)methanone.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for Friedel-Crafts reactions. Must be anhydrous to prevent quenching of the Lewis acid catalyst. |

| Catalyst | Anhydrous Aluminum Chloride | A strong Lewis acid required to generate the acylium ion. A stoichiometric amount is often needed as it complexes with the product. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. Subsequent stirring at room temperature allows the reaction to proceed to completion. |

| Work-up | Acidic aqueous quench | Decomposes the AlCl₃-ketone complex and separates the inorganic salts from the organic product. |

Methodology 2: Grignard Reagent Approach

An alternative and highly effective strategy for the synthesis of diaryl ketones involves the use of organometallic reagents, such as Grignard reagents. This method offers a different bond-forming disconnection and can be advantageous in certain contexts.

Mechanistic Insights

This approach begins with the formation of a Grignard reagent from a 2-halo-3-methylthiophene (e.g., 2-bromo-3-methylthiophene). This organomagnesium compound then acts as a potent nucleophile, reacting with a suitable carbonyl electrophile to form the desired ketone.

Key steps in this synthesis are:

-

Grignard Reagent Formation: 2-Bromo-3-methylthiophene reacts with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form 3-methyl-2-thienylmagnesium bromide.

-

Nucleophilic Acyl Substitution: The Grignard reagent attacks a carbonyl electrophile, such as diethyl carbonate or ethyl chloroformate. The reaction proceeds through a nucleophilic acyl substitution mechanism. With reagents like diethyl carbonate, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group, and the resulting intermediate eliminates an ethoxide ion to form a ketone. A second equivalent of the Grignard reagent can then add to this newly formed ketone. To favor the formation of the desired symmetric ketone, careful control of stoichiometry and reaction conditions is essential. Using a less reactive carbonyl source or a single addition reagent like a Weinreb amide can provide better control.

-

Hydrolysis: The reaction is quenched with an aqueous acid solution to hydrolyze the magnesium alkoxide intermediate and yield the final product.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

-

2-Bromo-3-methylthiophene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl carbonate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (2.2 equivalents).

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of 2-bromo-3-methylthiophene (2.0 equivalents) in anhydrous THF from the addition funnel. If the reaction does not initiate spontaneously, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Grignard Formation: Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 2-bromo-3-methylthiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of diethyl carbonate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Bis(3-methyl-2-thienyl)methanone.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran | Ethereal solvent is essential for stabilizing the Grignard reagent. Must be rigorously dried to prevent quenching of the reagent. |

| Electrophile | Diethyl Carbonate | A suitable C1 carbonyl electrophile for the formation of a symmetric ketone. |

| Temperature | 0 °C for addition | Controls the exothermic reaction of the Grignard reagent with the electrophile. |

| Work-up | Saturated NH₄Cl quench | A mild acidic workup to hydrolyze the magnesium alkoxide without causing side reactions. |

Conclusion

The synthesis of Bis(3-methyl-2-thienyl)methanone can be effectively achieved through two primary synthetic strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. The choice of methodology will depend on factors such as the availability of starting materials, scalability, and desired purity profile. A thorough understanding of the reaction mechanisms and critical process parameters, as detailed in this guide, is essential for the successful and efficient synthesis of this important thiophene derivative. This knowledge is not only crucial for controlling its presence as an impurity in pharmaceutical manufacturing but also serves as a foundation for the development of novel chemical entities.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

"Bis(3-methyl-2-thienyl)methanone" CAS number 30717-55-6

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6)

Foreword

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The study of impurities—their identification, synthesis, and characterization—is therefore a critical discipline. This guide focuses on Bis(3-methyl-2-thienyl)methanone, a compound primarily recognized as a process impurity in the manufacturing of Tiagabine.[1][2] Tiagabine is a potent anticonvulsant agent that functions as a selective GABA reuptake inhibitor. Understanding the profile of its impurities is paramount for regulatory compliance and ensuring patient safety.

This document provides a comprehensive technical overview of Bis(3-methyl-2-thienyl)methanone for researchers, synthetic chemists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its significance within the context of pharmaceutical quality control.

Core Chemical Identity & Physicochemical Properties

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone flanked by two 3-methyl-substituted thiophene rings. This structure imparts specific chemical characteristics that influence its synthesis, isolation, and analytical behavior.

| Property | Value | Source |

| CAS Number | 30717-55-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀OS₂ | [1][3][5] |

| Molecular Weight | 222.33 g/mol | [1][3][4][5] |

| IUPAC Name | bis(3-methylthiophen-2-yl)methanone | [5] |

| Synonyms | Bis(3-methyl-2-thienyl) Ketone, Bis(3-methylthien-2-yl)methanone | [3][5][6] |

| Topological Polar Surface Area | 73.6 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Synthesis Strategies: A Mechanistic Perspective

While specific proprietary synthesis routes for this compound as a process impurity are not publicly detailed, its structure suggests several plausible synthetic strategies based on established organometallic chemistry. The key challenge is the formation of the C-C bond between the carbonyl carbon and the C2 position of the thiophene rings.

A highly effective and common approach for forming such aryl-carbonyl bonds is through palladium-catalyzed cross-coupling reactions. The choice of coupling partners is critical and dictated by the availability of starting materials and reaction robustness.

Plausible Synthesis via Friedel-Crafts Acylation

A traditional and direct method could be the Friedel-Crafts acylation of 3-methylthiophene.

Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.